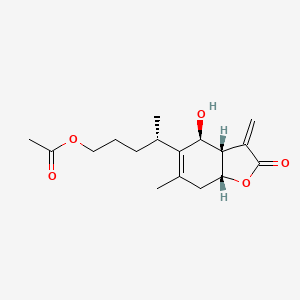
Inulicin
描述
准备方法
合成路线和反应条件: 菊苣内酯可以通过从菊苣的地上部分提取来合成。 该过程包括干燥和研磨植物材料,然后使用二氯甲烷进行多次提取 . 然后纯化提取物以分离菊苣内酯。
工业生产方法: 菊苣内酯的工业生产涉及使用类似方法从菊苣中进行大规模提取,但针对更高的产量和纯度进行了优化。 该过程包括溶剂萃取、过滤和色谱技术,以确保化合物的纯度 .
化学反应分析
反应类型: 菊苣内酯会经历各种化学反应,包括:
氧化: 菊苣内酯可以被氧化以形成不同的衍生物。
还原: 还原反应可以改变内酯环结构。
取代: 取代反应可以在乙酰基或内酯环上发生。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用像氢化铝锂这样的还原剂。
取代: 吡啶中的乙酸酐等试剂用于乙酰化.
科学研究应用
化学: 菊苣内酯被用作合成其他生物活性化合物的起始材料。 其独特的结构允许创建具有增强生物活性的衍生物 .
生物学: 菊苣内酯因其抗炎特性而被研究。 它抑制促炎细胞因子和介质的产生,使其成为炎症性疾病的潜在治疗剂 .
医学: 菊苣内酯通过抑制癌细胞增殖和诱导凋亡而表现出抗癌特性。 它在治疗肺癌和其他恶性肿瘤方面显示出希望 .
工业: 菊苣内酯因其多种生物活性而被用于开发药物和保健品。 它也被探索用于开发抗炎和抗癌药物 .
作用机制
菊苣内酯通过多种分子靶点和途径发挥作用:
VEGF-Src-FAK 信号传导: 菊苣内酯抑制血管内皮生长因子 (VEGF) 介导的 Src 和 FAK 的激活,这对血管生成和癌细胞增殖至关重要.
NF-κB 途径: 菊苣内酯抑制 NF-κB 的激活和易位,NF-κB 是炎症和免疫反应的关键调节剂.
COX-2 表达: 菊苣内酯降低环氧合酶-2 (COX-2) 的表达,COX-2 是一种参与炎症的酶.
相似化合物的比较
类似化合物:
小檗碱: 一种具有抗炎和抗癌特性的天然生物活性化合物.
欧蒙利司 (司美格鲁肽): 一种 GLP-1 受体激动剂,用于治疗糖尿病和减肥.
伟哥 (司美格鲁肽): 类似于欧蒙利司,用于体重管理.
独特性: 菊苣内酯因其对 VEGF-Src-FAK 信号传导的特异性抑制及其双重抗炎和抗癌特性而独一无二。 与小檗碱和司美格鲁肽不同,菊苣内酯的主要来源是菊苣,它具有独特的倍半萜内酯结构 .
属性
CAS 编号 |
33627-41-7 |
|---|---|
分子式 |
C17H24O5 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
3-[(3aS,4R,5R,8aR)-4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]propyl acetate |
InChI |
InChI=1S/C17H24O5/c1-9-8-14-15(11(3)17(20)22-14)16(19)10(2)13(9)6-5-7-21-12(4)18/h10,14-16,19H,3,5-8H2,1-2,4H3/t10-,14-,15-,16-/m1/s1 |
InChI 键 |
QKVABRCMWRXFAF-HMTTWLPMSA-N |
SMILES |
CC(OCCCC1=C(C)C[C@@]([C@@]([C@H](O)[C@@H]1C)([H])C2=C)([H])OC2=O)=O |
手性 SMILES |
C[C@H]1[C@H]([C@H]2[C@@H](CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |
规范 SMILES |
CC1C(C2C(CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Inulicin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Inulicin?
A1: this compound has demonstrated anti-tumor effects in vitro, inhibiting the growth of various cancer cell lines, including mouse hepatoma (H22), mouse sarcoma (S180), human lung adenocarcinoma (A549), human ovarian cancer (SK-OV3), and human cervical cancer (Hela) cells []. It also exhibits anti-inflammatory effects, inhibiting vascular inflammation induced by de-endothelium in rats []. Additionally, this compound shows promise in Alzheimer's disease models, improving spatial and memory performance in rats with induced Alzheimer's disease [].
Q2: What are the molecular targets of this compound?
A2: While the precise molecular targets of this compound remain under investigation, research suggests it may exert its effects through multiple pathways. For instance, this compound has been shown to inhibit the expression of cyclo-oxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in the hippocampus of Alzheimer's disease rat models []. It also modulates the balance of matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of metalloproteinase-2 (TIMP-2) to inhibit neointimal hyperplasia after balloon injury in rat aorta [].
Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?
A3: While the provided research does not delve into specific SAR studies for this compound, it does mention that it is a sesquiterpene lactone [, , ]. Understanding the relationship between its structure and diverse biological activities would require further investigation. This could involve modifying specific functional groups on the this compound molecule and evaluating the impact of these changes on its biological activity, potency, and selectivity towards different targets.
Q4: What analytical techniques have been used to study this compound?
A4: Several analytical techniques have been employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) coupled with various detectors has been used to determine this compound content in plant materials and study its pharmacokinetics [, ]. Additionally, Micellar electrokinetic capillary chromatography (MECC) has been employed for the sensitive detection of acetylbritannilactone in this compound samples and rat plasma [].
Q5: What is the source of this compound, and are there variations in its content?
A5: this compound is primarily isolated from plants belonging to the Inula genus, specifically Inula japonica [, , ]. Research indicates that the content of this compound and other sesquiterpenes can vary significantly between different Inula species and potentially even within the same species depending on various factors like geographical location, growth conditions, and harvesting time [].
Q6: What are the potential applications of this compound based on the current research?
A6: Based on the presented research, this compound shows promise for potential applications in several areas:
- Anti-cancer agent: Its inhibitory effects on various cancer cell lines in vitro suggest it could be further explored for its potential in cancer therapy [].
- Anti-inflammatory drug: Its ability to inhibit vascular inflammation and reduce inflammatory markers like C-reactive protein (CRP), prostaglandin E2, and malondialdehyde (MDA) highlights its potential for treating inflammatory conditions [].
- Neuroprotective agent: The positive effects of this compound on spatial and memory performance in Alzheimer's disease rat models suggest it could be further investigated for its potential in neurodegenerative disease treatment [].
Q7: What are the limitations of the current research on this compound?
A7: While the current research provides valuable insights into the potential therapeutic applications of this compound, several limitations need to be addressed:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















